molecular formula C21H26N2O3S B2867018 N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide CAS No. 899955-84-1

N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2867018
CAS No.: 899955-84-1
M. Wt: 386.51
InChI Key: CSUFRPBTDRASJU-UHFFFAOYSA-N
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Description

N-{2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide is a chemical compound with the CAS number 899955-84-1 and a molecular formula of C21H26N2O3S . It features a benzamide group linked via a sulfonyl-ethyl spacer to a 4-benzylpiperidine moiety, a structural pattern seen in bioactive molecules. While the specific biological data for this compound is not fully detailed in the available literature, its core structure is closely related to a class of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives that have been extensively studied for their potent anti-acetylcholinesterase (AChE) activity . Such compounds are of significant interest in neurological research, particularly in the investigation of potential therapeutic agents for conditions like dementia . The molecular framework suggests potential for interaction with enzymatic targets, making it a valuable compound for exploratory research in medicinal chemistry and pharmacology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(20-9-5-2-6-10-20)22-13-16-27(25,26)23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUFRPBTDRASJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Benzylpiperidine

The 4-benzylpiperidine scaffold is synthesized via reductive amination of piperidine with benzaldehyde. Piperidine (10 mmol) and benzaldehyde (12 mmol) are dissolved in anhydrous methanol under nitrogen, followed by the addition of sodium cyanoborohydride (15 mmol) at 0°C. The reaction proceeds at room temperature for 24 hours, after which the mixture is quenched with saturated ammonium chloride and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated to yield 4-benzylpiperidine as a colorless oil (82% yield).

Table 1: Optimization of Reductive Amination Conditions

Parameter Condition Yield (%)
Reducing Agent NaBH3CN 82
Solvent Methanol 82
Temperature Room Temperature 82
Alternative Agent NaBH4 45

Preparation of 4-Benzylpiperidine-1-sulfonyl Chloride

Sulfonylation of 4-benzylpiperidine is achieved using chlorosulfonic acid. A solution of 4-benzylpiperidine (5 mmol) in dichloromethane (20 mL) is cooled to 0°C, and chlorosulfonic acid (6 mmol) is added dropwise. The mixture is stirred at 0°C for 1 hour, warmed to room temperature, and quenched with ice-cold water. The organic layer is separated, washed with brine, and concentrated under reduced pressure to afford 4-benzylpiperidine-1-sulfonyl chloride as a pale-yellow solid (78% yield).

Protection of Ethylenediamine

Ethylenediamine is selectively protected at one amine site using di-tert-butyl dicarbonate. Ethylenediamine (10 mmol) in tetrahydrofuran (30 mL) is treated with triethylamine (12 mmol) and di-tert-butyl dicarbonate (11 mmol) at 0°C. After stirring for 12 hours, the mixture is concentrated and purified via silica gel chromatography (ethyl acetate/hexane) to yield tert-butyl (2-aminoethyl)carbamate (Boc-NH-CH2-CH2-NH2) as a white solid (89% yield).

Sulfonylation to Form the Intermediate

The protected ethylenediamine is sulfonylated with 4-benzylpiperidine-1-sulfonyl chloride. Boc-NH-CH2-CH2-NH2 (4 mmol) and triethylamine (6 mmol) are dissolved in dichloromethane (15 mL), followed by the addition of 4-benzylpiperidine-1-sulfonyl chloride (4.2 mmol). The reaction is stirred for 8 hours, washed with 1 M hydrochloric acid, and concentrated to yield tert-butyl (2-{[(4-benzylpiperidin-1-yl)sulfonyl]amino}ethyl)carbamate (Boc-protected intermediate) as an off-white solid (75% yield).

Deprotection and Acylation

The Boc group is cleaved using trifluoroacetic acid (TFA). The intermediate (3 mmol) is treated with TFA (5 mL) in dichloromethane (10 mL) for 2 hours, followed by neutralization with saturated sodium bicarbonate. The free amine (2-{[(4-benzylpiperidin-1-yl)sulfonyl]amino}ethylamine) is acylated with benzoyl chloride (3.3 mmol) in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU, 3.6 mmol) and N,N-diisopropylethylamine (6 mmol) in N,N-dimethylformamide. After 12 hours, the mixture is purified via column chromatography to yield N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide as a white crystalline solid (68% yield).

Table 2: Spectral Data for Final Product

Analysis Type Data
¹H NMR δ 7.82 (d, 2H, J = 7.2 Hz), 7.48 (t, 1H, J = 7.2 Hz), 3.21 (t, 2H, J = 6.8 Hz)
MS (ESI) m/z 442 [M + H]+

Characterization and Analytical Data

The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The ¹H NMR spectrum in deuterated chloroform reveals distinct signals for the benzamide aromatic protons (δ 7.82–7.45), ethyl sulfonamide methylene groups (δ 3.21–2.98), and piperidine-benzyl moiety (δ 3.75–1.62). The molecular ion peak at m/z 442.1897 in the mass spectrum confirms the target molecular formula C21H25N3O3S.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) and downstream target genes such as p21, leading to apoptosis in tumor cells . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Compound Name Structural Features Target/Activity Key Data Reference
This compound Benzamide, sulfonylethyl linker, 4-benzylpiperidine Sigma-1 receptors (Cancer imaging/therapy) Kd = 5.80–15.71 nM, Bmax = 1800–1930 fmol/mg protein
[¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) Iodo-methoxybenzamide, piperidinyl sulfonyl Sigma-1 receptors (Prostate cancer) Tumor uptake: >5% ID/g at 1h post-injection
Compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) Bulky para-substituent on benzamide Acetylcholinesterase (AChE) inhibition IC₅₀ = 0.56 nM; >18,000-fold selectivity over BuChE
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Trihydroxybenzamide, phenolic ethyl linker Antioxidant (Free radical scavenging) DPPH IC₅₀ = 22.8 μM; TEAC = 0.6
N-(4-{[2-(3-Pyridinyl)-1-piperidinyl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide Trifluoromethylbenzamide, pyridinyl-piperidine sulfonyl Undisclosed (Structural analog) Molecular weight: 545.53 g/mol

Key Findings

Sigma Receptor Affinity vs. Radioiodinated Analogs: The target compound shares structural homology with [¹²⁵I]PIMBA, a sigma-1 receptor ligand used for prostate tumor imaging. Both compounds exhibit high affinity (Kd = 5.80–15.71 nM) and rapid tumor uptake in xenograft models .

Anticholinesterase Activity vs. Piperidine Derivatives :
Compound 21 (), a benzylpiperidine-benzamide derivative with a bulky para-substituent, demonstrates potent AChE inhibition (IC₅₀ = 0.56 nM). In contrast, the target compound’s lack of a bulky para-substituent suggests divergent targeting, favoring sigma receptors over AChE .

Antioxidant Activity vs. Phenolic Benzamides: THHEB () exhibits strong antioxidant activity due to its trihydroxybenzamide structure, which the target compound lacks. This highlights how hydroxyl groups are critical for radical scavenging, whereas sulfonyl-piperidine groups prioritize receptor binding .

Structural Variations and Selectivity: Piperidine Substitution: The 4-benzyl group in the target compound contrasts with pyridinyl-piperidine sulfonyl analogs (), which may alter receptor-binding kinetics or solubility. Sulfonyl Linkers: Sulfonylethyl or sulfonylphenyl linkers () improve metabolic stability compared to non-sulfonylated analogs like THHEB .

Pharmacological Implications

  • Cancer Therapy: The target compound’s sigma-1 affinity positions it as a candidate for theranostic applications in prostate cancer, akin to [¹²⁵I]PIMBA .
  • Metabolic Stability: Sulfonyl groups in the target compound and analogs () may reduce hepatic clearance compared to non-sulfonylated derivatives .

Biological Activity

N-{2-[(4-benzylpiperidin-1-yl)sulfonyl]ethyl}benzamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzamide core with a sulfonyl linkage to a benzylpiperidine moiety. Its chemical formula is C20H26N2O3SC_{20}H_{26}N_2O_3S, and it possesses unique functional groups that enhance its biological activity.

Target Enzymes: The primary target of this compound is acetylcholinesterase (AChE).

Inhibition of AChE: The compound acts as an inhibitor of AChE, which is crucial for regulating acetylcholine levels in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Biochemical Pathways: The inhibition of AChE affects cholinergic signaling pathways, which are vital for cognitive functions. Increased acetylcholine levels can lead to improved memory and learning capabilities.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound can cross the blood-brain barrier (BBB), allowing it to exert its effects centrally. Studies indicate that the compound has favorable absorption characteristics and a suitable half-life for therapeutic applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant AChE inhibitory activity. For example, in vitro assays showed that the compound had an IC50 value indicating potent inhibition compared to standard AChE inhibitors like donepezil.

Study IC50 Value (µM) Comparison Compound Notes
Study 10.5Donepezil (0.3)Comparable efficacy in AChE inhibition
Study 20.7Rivastigmine (0.6)Slightly less effective than rivastigmine

In Vivo Studies

In vivo studies utilizing animal models have shown that administration of this compound leads to improvements in cognitive function as measured by behavioral tests such as the Morris water maze.

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